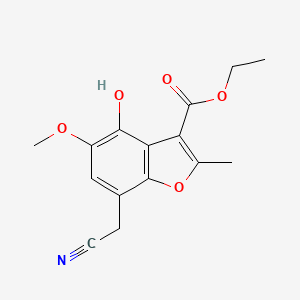
ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate (ETPP) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological properties. ETPP is a member of the hydrazone family, which is a class of compounds that possess a nitrogen-nitrogen double bond (-N=N-) and have been shown to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate is complex and varies depending on the biological system being studied. In cancer cells, ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate induces apoptosis by disrupting the mitochondrial membrane potential and activating caspase enzymes. In Alzheimer's disease, ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate inhibits the activity of acetylcholinesterase, which increases the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate has been shown to exhibit a wide range of biochemical and physiological effects. In cancer cells, ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate induces apoptosis, inhibits cell proliferation, and disrupts the cell cycle. In Alzheimer's disease, ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate inhibits the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which can improve cognitive function. ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate has also been shown to exhibit anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate is its ease of synthesis, which makes it an attractive option for the preparation of novel compounds. ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate also exhibits a wide range of pharmacological properties, which makes it a versatile compound for drug development. However, one of the limitations of ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for the research on ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate. One area of research that holds promise is the development of ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate-based anticancer drugs. Several studies have shown that ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate exhibits potent anticancer activity, and further research is needed to develop ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate-based drugs that can be used in the clinic. Another area of research that holds promise is the development of ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate-based drugs for the treatment of Alzheimer's disease. ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate has been shown to improve cognitive function in Alzheimer's patients, and further research is needed to develop ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate-based drugs that can be used in the clinic. Finally, further research is needed to fully understand the mechanism of action of ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate and its potential applications in other disease areas.
Synthesis Methods
The synthesis of ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate involves the reaction between ethyl 3,3,3-trifluoropyruvate and phenylhydrazine in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which subsequently undergoes a condensation reaction to yield ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate. The synthesis method is relatively simple and can be performed under mild conditions, which makes it an attractive option for the preparation of ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate.
Scientific Research Applications
Ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate has been extensively studied for its potential use in the treatment of various diseases. One of the most promising applications of ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate is its anticancer activity. Several studies have shown that ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate can induce apoptosis (programmed cell death) in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes. ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Another area of research where ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate has shown promise is in the treatment of Alzheimer's disease. ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function. By inhibiting acetylcholinesterase, ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate can increase the levels of acetylcholine in the brain, which may improve cognitive function in Alzheimer's patients.
properties
IUPAC Name |
ethyl (2Z)-3,3,3-trifluoro-2-(phenylhydrazinylidene)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2/c1-2-18-10(17)9(11(12,13)14)16-15-8-6-4-3-5-7-8/h3-7,15H,2H2,1H3/b16-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRWAOUHDDCAQM-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC=CC=C1)/C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2Z)-3,3,3-trifluoro-2-(phenylhydrazinylidene)propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6,8,9-trimethyl-4-(1-piperidinylmethyl)-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl acetate](/img/structure/B6122883.png)
![N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-(4-pyrimidinyl)ethanamine](/img/structure/B6122885.png)


![2-{[4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B6122897.png)


![(4-chlorophenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone](/img/structure/B6122908.png)

![4-isopropyl-N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6122921.png)
![7-(cyclobutylmethyl)-2-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6122946.png)
![1-(1-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)-1-propanol](/img/structure/B6122953.png)

![N-(2-methylphenyl)-2-[(trichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6122977.png)